2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide
Description
This compound is a substituted acetamide derivative featuring a benzo[d]thiazol core with 4,7-dimethyl substituents, a methylamino linker, and a thiophen-2-yl ethyl group.
Properties
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS2/c1-12-6-7-13(2)17-16(12)20-18(24-17)21(3)11-15(22)19-9-8-14-5-4-10-23-14/h4-7,10H,8-9,11H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJSJFZZBBSTBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethyl groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the thiophene ring: This can be done through a coupling reaction, such as Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the acetamide group: This involves the reaction of an amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the benzo[d]thiazole core.
Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Products may include sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or alkylated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes. Its unique electronic properties may also make it suitable for use in electronic devices.
Mechanism of Action
The mechanism of action of 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound shares key motifs with several acetamide derivatives reported in the literature:
- Benzo[d]thiazol/thiophen hybrids: Compounds such as diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate (5fc) and dibenzyl analogs (5hc) from Molecules (2014) exhibit dual heterocyclic systems (benzo[b]thiophen and chlorobenzo[d]thiazol). In contrast, the target compound replaces benzo[b]thiophen with a thiophen-2-yl ethyl group, likely enhancing solubility and altering electronic properties due to the smaller, less aromatic thiophen ring .
- Substituent positioning : The 4,7-dimethyl groups on the benzo[d]thiazol ring in the target compound differ from the 6-chloro or 6-methoxy substituents in analogs like 5fc and 5ir. Chloro groups increase lipophilicity and electron-withdrawing effects, whereas methoxy groups are electron-donating, influencing reactivity and binding interactions .
Physicochemical Properties
Table 1: Comparative Physical Data of Selected Analogs
- Melting points : The target compound’s melting point is expected to fall between 100–130°C, similar to benzo[d]thiazol derivatives (e.g., 5fc: 113–115°C; 5hr: 125–127°C). Bulky substituents (e.g., dibenzyl in 5hr) increase melting points due to enhanced crystal packing .
- Spectroscopic data : Analogs show characteristic ¹H-NMR signals for methyl groups (δ 2.3–2.6 ppm) and aromatic protons (δ 6.8–8.2 ppm). The target compound’s 4,7-dimethyl groups would resonate near δ 2.4 ppm, while thiophen protons appear at δ 6.5–7.2 ppm .
Biological Activity
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide, with the CAS number 1396782-99-2, is a complex organic compound notable for its diverse biological activities. This article reviews its synthesis, biological activities, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 359.5 g/mol. The structure includes a benzo[d]thiazole core, which is known for its pharmacological significance, and a thiophene moiety that may enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.5 g/mol |
| CAS Number | 1396782-99-2 |
Anticancer Properties
Research has indicated that compounds containing the benzo[d]thiazole structure exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzo[d]thiazole can selectively induce cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these compounds were reported as follows:
These findings suggest that the compound may be a promising candidate in cancer therapy due to its low IC50 values indicating potent cytotoxicity.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or receptors critical for cancer cell proliferation. The benzo[d]thiazole core is hypothesized to interact with the active sites of these targets, potentially leading to apoptosis in cancer cells.
Neuroprotective Effects
In addition to its anticancer properties, derivatives of thiazole and thiazolidine have been shown to possess neuroprotective effects, particularly in models of Alzheimer's disease. These compounds can inhibit cholinesterase activity and reduce amyloid-beta aggregation, which are significant factors in Alzheimer's pathology:
| Target | Inhibition Concentration (μM) |
|---|---|
| Cholinesterase (AChE) | 13.96 |
| Amyloid-beta | 10.6 |
Such multitarget effects suggest that compounds like this compound could serve as potential therapeutic agents for neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Study on Anticancer Activity : A recent study synthesized several benzo[d]thiazole derivatives and evaluated their cytotoxicity against various cancer cell lines, confirming their potential as anticancer agents due to significant antiproliferative activity .
- Neuroprotective Study : Research highlighted the ability of thiazole derivatives to ameliorate Alzheimer’s disease pathology by targeting multiple pathways involved in neurodegeneration .
- Comparative Analysis : Compounds with similar structures have demonstrated varying degrees of biological activity, indicating that minor modifications in chemical structure can significantly impact efficacy .
Q & A
Basic: What spectroscopic techniques are most effective for confirming the structure of this compound, and what characteristic signals should researchers prioritize?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. Key NMR signals include:
- ¹H NMR : Methyl groups on the benzo[d]thiazole ring (δ ~2.5 ppm for 4,7-dimethyl), methylamino protons (δ ~3.0-3.5 ppm), and thiophen-2-yl ethyl protons (δ ~6.8-7.5 ppm for aromatic thiophene protons).
- ¹³C NMR : Carbon signals for the acetamide carbonyl (δ ~170 ppm) and thiazole ring carbons (δ ~150-160 ppm).
HRMS should match the molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₂N₃O₂S₂: 396.1152). These methods align with characterization protocols used for analogous thiazole-acetamide derivatives .
Advanced: How can reaction conditions be optimized to address low yields during the N-acylation step of this compound’s synthesis?
Answer:
Low yields in N-acylation often stem from steric hindrance or competing side reactions. Methodological adjustments include:
- Solvent choice : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilicity of the amine .
- Catalysts : Use of triethylamine or DMAP to activate acetylating agents like acetic anhydride .
- Temperature control : Reflux at 80–100°C ensures sufficient energy for reaction completion while minimizing decomposition.
Monitoring via TLC (silica gel, UV-254) and iterative purification by column chromatography (hexane/ethyl acetate gradients) improves purity .
Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
Answer:
- Antifungal activity : Disc diffusion assays against strains like C. albicans and A. flavus, with miconazole as a positive control .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, measuring IC₅₀ values using ATP depletion or fluorogenic substrates .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess baseline toxicity before therapeutic studies .
Advanced: How can computational modeling predict binding interactions between this compound and biological targets, and how should discrepancies with experimental data be resolved?
Answer:
- Docking studies : Tools like AutoDock Vina model interactions with target enzymes (e.g., cytochrome P450 or kinase domains). Focus on hydrogen bonding with the acetamide group and π-π stacking with the thiophene ring .
- MD simulations : Assess binding stability over 50–100 ns trajectories to identify key residues (e.g., catalytic lysine or aspartate).
Discrepancies between computational and experimental IC₅₀ values may arise from solvent effects or protein flexibility. Validate with mutagenesis studies or isothermal titration calorimetry (ITC) .
Basic: What are the critical stability considerations for storing this compound, and how can degradation be minimized?
Answer:
- Storage : Anhydrous conditions (desiccator with silica gel) at –20°C to prevent hydrolysis of the acetamide group .
- Light sensitivity : Amber vials to block UV-induced degradation of the thiazole and thiophene moieties .
- Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .
Advanced: How can researchers reconcile contradictory data on this compound’s biological activity across different studies?
Answer:
Contradictions often arise from assay variability. Strategies include:
- Standardization : Use uniform protocols (e.g., CLSI guidelines for antifungal assays) and shared cell lines .
- Dose-response curves : Compare EC₅₀ values instead of single-dose results to account for potency differences .
- Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Basic: What synthetic routes are most efficient for introducing the thiophen-2-yl ethyl group into the acetamide scaffold?
Answer:
- Nucleophilic substitution : React 2-(thiophen-2-yl)ethylamine with chloroacetyl chloride in dichloromethane, followed by coupling to the thiazole intermediate .
- Mitsunobu reaction : For stereospecific attachment, use DIAD/TPP and THF at 0°C .
Purify via recrystallization (ethanol/water) and confirm by ¹H NMR (δ ~3.6 ppm for ethyl CH₂-N) .
Advanced: What mechanistic insights explain the compound’s activity against fungal pathogens, and how can resistance be mitigated?
Answer:
- Mode of action : Disruption of ergosterol biosynthesis via inhibition of CYP51 (lanosterol 14α-demethylase), inferred from structural analogs .
- Resistance mitigation : Co-administration with azole synergists (e.g., terbinafine) or modular design of derivatives with bulkier substituents to evade efflux pumps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
